molecular formula C9H9F3N2O2S B2539298 5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol CAS No. 478067-87-7

5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol

Cat. No.: B2539298
CAS No.: 478067-87-7
M. Wt: 266.24
InChI Key: USJABYSKWMEVCK-UHFFFAOYSA-N
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Description

5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol is a synthetic organic compound characterized by the presence of a methoxy group, a trifluorobutenyl sulfanyl group, and a pyrimidinol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and bioavailability . The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4-pyrimidinol is unique due to the presence of the trifluorobutenyl sulfanyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-methoxy-2-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2S/c1-16-6-4-13-9(14-8(6)15)17-3-2-5(10)7(11)12/h4H,2-3H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJABYSKWMEVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(NC1=O)SCCC(=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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